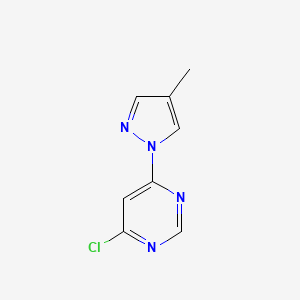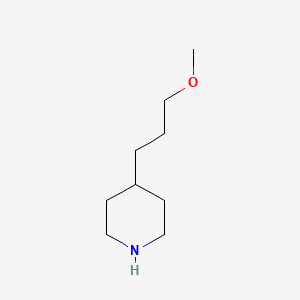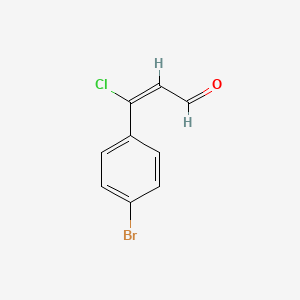![molecular formula C17H28N2 B1416264 N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine CAS No. 1099597-11-1](/img/structure/B1416264.png)
N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine
Overview
Description
“N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine” is a chemical compound with the molecular formula C17H28N2 and a molecular weight of 260.42 . It is used in proteomics research .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring found in this compound, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H28N2/c1-3-10-18-13-16-8-11-19 (12-9-16)14-17-7-5-4-6-15 (17)2/h4-7,16,18H,3,8-14H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.42 . Further physical and chemical properties are not specified in the available resources.Scientific Research Applications
Chemistry and Organic Synthesis Compounds structurally related to N-{[1-(2-Methylbenzyl)piperidin-4-yl]methyl}-propan-1-amine have been extensively studied for their roles in organic synthesis and chemistry. For instance, piperidine derivatives are crucial in the synthesis of cyclic compounds and have applications in developing pharmaceuticals and functional materials due to their unique chemical properties (Kantam et al., 2013; Philip et al., 2020). These compounds are integral to the development of new synthetic pathways and catalytic processes, highlighting their importance in advancing chemical research.
Pharmacology and Therapeutics In pharmacology, aromatic amines and piperidine derivatives like this compound are investigated for their therapeutic potential. Research on dopamine D2 receptor ligands, for example, demonstrates the significance of these compounds in treating neuropsychiatric disorders, including schizophrenia and depression (Jůza et al., 2022). These findings underscore the broader implications of studying such compounds for developing novel treatments.
Environmental Science and Toxicology The environmental impact and toxicological profile of aromatic amines and related compounds are of considerable interest. Studies on the degradation of nitrogen-containing compounds using advanced oxidation processes reveal the challenges and solutions associated with mitigating the environmental impact of these substances (Bhat & Gogate, 2021). Understanding the fate and behavior of these compounds in aquatic environments is crucial for assessing their ecological impact and for the development of strategies to address potential hazards (Haman et al., 2015).
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the available resources, a related compound has been identified as a new cholinesterase and monoamine oxidase dual inhibitor . This suggests that “N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine” may also interact with these enzymes.
Biochemical Analysis
Biochemical Properties
N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions involves the binding of the compound to the active site of the enzyme, inhibiting its activity and leading to an accumulation of acetylcholine.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in neurotransmission and synaptic plasticity, thereby affecting neuronal communication and function . Additionally, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which can enhance cholinergic signaling and affect various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have different biological activities . Long-term exposure to the compound can lead to sustained inhibition of cholinesterase enzymes and prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects. At high doses, it can lead to toxic effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biological response.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters and can accumulate in certain tissues . Its localization and accumulation can affect its biological activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This subcellular localization can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-10-18-13-16-8-11-19(12-9-16)14-17-7-5-4-6-15(17)2/h4-7,16,18H,3,8-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGMVVUKGZQGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCN(CC1)CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


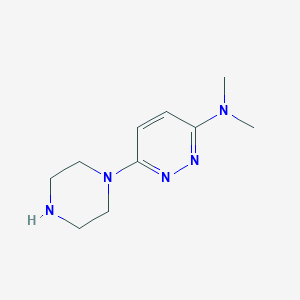

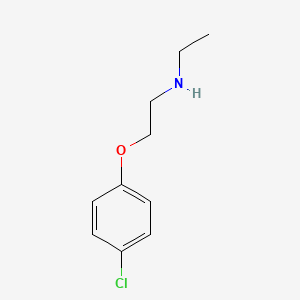
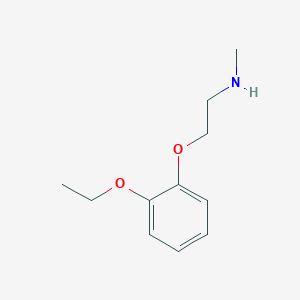
![{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1416186.png)
![(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid](/img/structure/B1416189.png)
![(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile](/img/structure/B1416193.png)

